

# Absolute configuration and stereochemistry of (+)-Mellein

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An In-Depth Technical Guide to the Absolute Configuration and Stereochemistry of (+)-Mellein

#### Introduction

Mellein, a dihydroisocoumarin, is a phenolic compound first isolated in 1933 from the fungus Aspergillus melleus.[1] It exists as two enantiomers, **(+)-Mellein** and **(-)-Mellein**, which possess distinct stereochemistry and often exhibit different biological activities. The more commonly occurring natural enantiomer is (R)-(-)-Mellein, which has been isolated from a wide variety of fungi, plants, and insects.[1][2] **(+)-Mellein**, while also a natural product, is produced by a comparatively smaller number of fungal species.[1] Mellein and its derivatives have garnered significant interest from researchers due to their diverse biological activities, including antimicrobial, phytotoxic, and antiviral properties.[1][2]

This guide provides a comprehensive overview of the absolute configuration and stereochemistry of **(+)-Mellein**, intended for researchers, scientists, and professionals in the field of drug development. It details the methods used for its stereochemical determination, summarizes key quantitative data, and outlines relevant experimental protocols.

## **Absolute Configuration and Stereochemistry**

The core structure of mellein contains a single chiral center at the C-3 position of the dihydroisocoumarin ring. The spatial arrangement of the methyl group at this position determines the absolute configuration of the molecule.



- **(+)-Mellein** has been determined to have the (S) absolute configuration.[1] Its IUPAC name is (3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one.[3]
- (-)-Mellein, the more prevalent enantiomer, possesses the (R) absolute configuration.[1][2]

The determination of this absolute configuration is crucial, as the biological activity of chiral compounds is often dependent on their specific stereochemistry.[4] For instance, the specific enantiomers of mellein derivatives can exhibit significantly different levels of phytotoxicity or antibacterial activity.[1]

### **Quantitative Data Summary**

The stereochemical properties of **(+)-Mellein** are defined by specific quantitative data obtained through various analytical techniques. The following tables summarize these key parameters.

Table 1: Chiroptical and Physical Properties

| Property               | Value                       | Conditions   | Reference |
|------------------------|-----------------------------|--------------|-----------|
| Specific Rotation [α]D | +92°                        | c 1.14, MeOH | [5]       |
| Melting Point          | 52-54 °C                    | [5]          |           |
| Molecular Formula      | С10Н10О3                    | [3][5]       | _         |
| Molar Mass             | 178.187 g⋅mol <sup>-1</sup> | [6]          |           |

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for (+)-Mellein

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the structure of mellein. While NMR alone cannot determine the absolute configuration, it confirms the connectivity and relative stereochemistry. The data presented here is characteristic for the mellein scaffold.



| Atom No.   | ¹H Chemical Shift<br>(δ ppm) | <sup>1</sup> H Multiplicity &<br>Coupling Constant<br>(J, Hz) | <sup>13</sup> C Chemical Shift<br>(δ ppm) |
|------------|------------------------------|---|---|
| 3          | 4.73                         | sextet, J ≅ 7.2   | 76.2                                      |
| 4          | 2.93                         | d, J ≅ 7.2  | 34.7                                      |
| 5          | -                            | -   | 118.0 (approx.)                           |
| 6          | -                            | -   | 136.0 (approx.)                           |
| 7          | -                            | -   | 116.0 (approx.)                           |
| 8          | -                            | -   | 162.0 (approx.)                           |
| 9          | -                            | -   | 108.0 (approx.)                           |
| 10         | -                            | -   | 140.0 (approx.)                           |
| 11 (3-CH₃) | 1.53                         | d, J ≅ 7.2  | 20.9                                      |
| 1 (C=O)    | -                            | -   | 170.0 (approx.)                           |

Note: Approximate values for aromatic carbons are derived from typical dihydroisocoumarin spectra. Specific values can be found in cited literature.[5]

## **Experimental Protocols**

The determination of the absolute configuration of a chiral molecule like **(+)-Mellein** relies on a combination of spectroscopic, crystallographic, and synthetic methods.

#### **Spectroscopic Methods for Stereochemical Analysis**

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Foundational & Exploratory





NMR is used to establish the relative configuration of atoms in a molecule. For complex mellein derivatives with multiple chiral centers, Nuclear Overhauser Effect (NOE) experiments are critical.

- Objective: To determine the through-space proximity of protons to confirm relative stereochemistry.
- Sample Preparation: A pure sample of the mellein derivative (~1-5 mg) is dissolved in a
  deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped for 2D experiments.
- Methodology (NOESY/ROESY):
  - Acquire standard 1D <sup>1</sup>H and <sup>13</sup>C spectra to assign proton and carbon signals.
  - Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotatingframe Overhauser Effect Spectroscopy) experiment.
  - The presence of a cross-peak between two protons in the NOESY/ROESY spectrum indicates they are close in space (typically <5 Å).[7]</li>
  - By analyzing the pattern of NOE correlations, the relative orientation of substituents on the stereogenic centers can be deduced. For example, an NOE between a proton at C-3 and a proton at C-4 would suggest they are on the same face of the ring.

#### B. Electronic Circular Dichroism (ECD) Spectroscopy

ECD is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution by comparing experimental spectra to computationally predicted spectra.

- Objective: To assign the absolute configuration by observing the differential absorption of left and right circularly polarized light.
- Sample Preparation: A dilute solution of the purified enantiomer is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile).



- Instrumentation: A dedicated CD spectropolarimeter.
- Methodology:
  - The experimental ECD spectrum of the (+)-Mellein sample is recorded over a suitable wavelength range (e.g., 200-400 nm).
  - Computational modeling (e.g., using Time-Dependent Density Functional Theory, TD-DFT)
     is performed to calculate the theoretical ECD spectra for both the (S) and (R) enantiomers.
  - The experimental spectrum is compared with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration of (+)-Mellein as (S).

#### X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be obtained.[8][9]

- Objective: To determine the three-dimensional arrangement of atoms in the crystal lattice, thereby establishing the absolute configuration.
- Methodology:
  - Crystallization: High-quality single crystals of the compound are grown from a supersaturated solution using techniques like slow evaporation or vapor diffusion.
  - Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is recorded by a detector.[9]
  - Structure Solution: The intensities and positions of the diffraction spots are used to calculate an electron density map of the molecule.[9]
  - Structure Refinement: An atomic model is built into the electron density map and refined.
     For absolute configuration determination, anomalous dispersion effects from the X-ray scattering are analyzed. The Flack parameter is calculated; a value close to 0 for the modeled enantiomer confirms the assignment is correct.



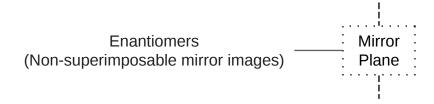
#### **Stereoselective Chemical Synthesis**

Synthesizing a chiral molecule from a starting material of known stereochemistry is a classic method to confirm its absolute configuration.

- Objective: To unambiguously prove the absolute configuration of **(+)-Mellein** by synthesizing it through a stereocontrolled reaction sequence.
- General Strategy:
  - Chiral Starting Material: The synthesis begins with a well-characterized chiral precursor (a
    "chiral pool" starting material) or utilizes an asymmetric reaction (e.g., an asymmetric
    reduction or alkylation) to set the stereocenter.
  - Reaction Sequence: A series of chemical reactions is carried out to construct the dihydroisocoumarin ring system without disturbing the established chiral center.
  - Final Product Analysis: The synthetic product is purified. Its properties, particularly its specific rotation ([α]D), are compared to those of the natural (+)-Mellein. If the signs of the optical rotation match, and other spectroscopic data (NMR, MS) are identical, the absolute configuration is confirmed.

#### **Visualizations**

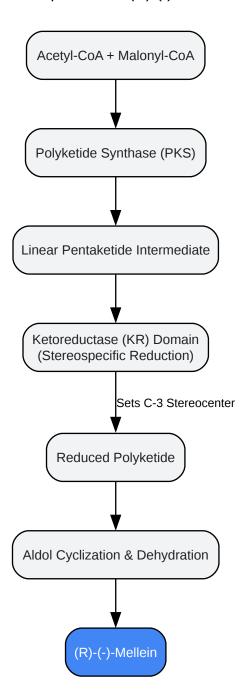
Caption: Workflow for determining the absolute configuration of (+)-Mellein.



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Caption: The enantiomeric relationship between (R)-(-)-Mellein and (S)-(+)-Mellein.



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Caption: Simplified biosynthetic pathway of (R)-Mellein, highlighting the key stereochemical step.



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